molecular formula C17H14Cl2F3N3O B2416527 1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine CAS No. 2062072-24-4

1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine

Cat. No.: B2416527
CAS No.: 2062072-24-4
M. Wt: 404.21
InChI Key: CMUJOCREUXEMFN-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine typically involves multiple steps, including the formation of the pyridine ring, introduction of the chloro and trifluoromethyl groups, and coupling with the piperazine and chlorophenyl moieties. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine or piperazine rings.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-fluorophenyl)piperazine
  • 1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-bromophenyl)piperazine

Uniqueness

1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups on the pyridine ring, along with the piperazine and chlorophenyl moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F3N3O/c18-12-1-3-13(4-2-12)24-5-7-25(8-6-24)16(26)15-14(19)9-11(10-23-15)17(20,21)22/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUJOCREUXEMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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